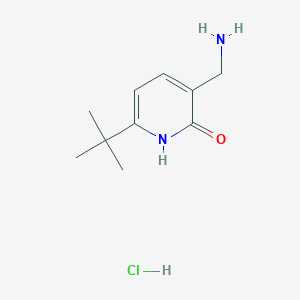
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds such as 3-aminomethylphenylboronic acid have been used as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA .
Mode of Action
Similar compounds have been shown to inhibit the function of their target enzymes . In the case of Mtb LeuRS inhibitors, they prevent the enzyme from attaching leucine to its tRNA, thereby inhibiting protein synthesis .
Biochemical Pathways
Inhibition of leurs would affect the protein synthesis pathway, leading to a decrease in the production of proteins .
Result of Action
Inhibition of leurs would likely result in a decrease in protein synthesis, which could have various effects depending on the specific proteins that are affected .
Actividad Biológica
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridinone ring with an aminomethyl group and a tert-butyl substituent, which contribute to its distinctive electronic and steric properties. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
- Molecular Formula : C10H17ClN2O
- Molecular Weight : 180.25 g/mol
- IUPAC Name : 3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one
The biological activity of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group enhances lipophilicity, facilitating interactions with lipid membranes. These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Inhibition : Studies have shown that 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one acts as an inhibitor for several enzymes. Its binding affinity varies depending on the specific target and biological system involved.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are required to elucidate the specific mechanisms and efficacy against various pathogens.
- Antioxidant Activity : The compound has been implicated in modulating oxidative stress responses, potentially through interactions with pathways involving the Nrf2-Keap1 complex.
Case Studies
- Enzyme Inhibition Study :
- Antioxidant Activity :
Comparative Analysis
The following table summarizes the biological activities of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one compared to similar compounds:
| Compound | Enzyme Inhibition | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one | Significant | Moderate | Preliminary Evidence |
| S-Pregabalin | High | Low | None |
| 3-(Aminomethyl)phenylboronic acid hydrochloride | Moderate | None | Moderate |
Synthesis and Industrial Applications
The synthesis of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one can be achieved through various methods, including the Mannich reaction. This reaction involves the condensation of an amine with formaldehyde and a ketone or aldehyde under mild conditions . Optimizing these synthetic routes is crucial for industrial applications where yield and purity are paramount.
Propiedades
IUPAC Name |
3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNJFDAQTWDQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













